2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC18601737
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BN3O2 |
|---|---|
| Molecular Weight | 273.14 g/mol |
| IUPAC Name | 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C14H20BN3O2/c1-9-7-11(8-18-12(9)16-10(2)17-18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3 |
| Standard InChI Key | OMOREOMXMHTYBP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC(=N3)C)C(=C2)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolo[1,5-a]pyridine core substituted at positions 2 and 8 with methyl groups and at position 6 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The triazole ring contributes to π-π stacking interactions, while the boronic ester enhances solubility and enables Suzuki-Miyaura cross-coupling reactions . The molecular formula C₁₄H₂₀BN₃O₂ (MW: 273.14 g/mol) reflects its hybrid organic-boron composition.
Electronic and Steric Effects
The electron-withdrawing triazole and electron-donating methyl groups create a polarized electronic environment, facilitating nucleophilic attacks at the boron center. Steric hindrance from the tetramethyl dioxaborolane group influences regioselectivity in coupling reactions .
Synthetic Methodologies
Traditional Multi-Step Synthesis
Early routes involve cyclocondensation of 2-aminopyridine derivatives with nitriles, followed by boronation. For example:
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Triazole Formation: 2-Amino-6-methylpyridine reacts with acetonitrile under CuBr catalysis to form the triazolo[1,5-a]pyridine core .
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Boron Introduction: Pd-mediated Suzuki coupling attaches the pinacol boronic ester .
Table 1: Comparison of Synthetic Methods
Microwave-Assisted Synthesis
A breakthrough method employs enaminonitriles and benzohydrazides under microwave irradiation (150°C, 30 min), achieving 92% yield via a transamidation-nucleophilic addition mechanism . This approach eliminates metal catalysts and reduces reaction time from hours to minutes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Methyl groups at δ 2.45 (s, 3H, C8-CH₃) and δ 1.35 (s, 12H, dioxaborolane-CH₃) .
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¹³C NMR: Boron-bound carbon resonates at δ 85.2, while triazole carbons appear at δ 152.9 and 151.3 .
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at m/z 273.14 [M+H]⁺, with fragmentation patterns consistent with boronic ester cleavage.
Applications in Medicinal Chemistry
Biological Activity
Triazolopyridine-boronic esters exhibit:
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Anticancer Potential: Analogues inhibit kinase pathways (e.g., VEGFR-2) at IC₅₀ < 100 nM .
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Antimicrobial Effects: MIC values of 2–8 µg/mL against Staphylococcus aureus.
Drug Discovery Case Study
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Target: Non-opioid analgesic for chronic pain.
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Potency: Ki = 1.2 nM at the target receptor.
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Selectivity: >100-fold over related receptors.
Pharmacokinetic and Toxicological Profiles
Table 2: DMPK Parameters of Selected Analogues
| Compound | CLₕₑₚ (Human) | CLₕₑₚ (Rat) | fᵤ | P-gp ER |
|---|---|---|---|---|
| 19 | 5 mL/min/kg | 14 mL/min/kg | 0.22 | 2.8 |
| 26 | 7 mL/min/kg | 27 mL/min/kg | 0.18 | 3.5 |
| 38 | 13 mL/min/kg | 42 mL/min/kg | 0.31 | 1.5 |
Key findings:
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Low hepatic clearance (19: 5 mL/min/kg) supports once-daily dosing.
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High unbound fraction (fᵤ = 0.31 for 38) enhances tissue penetration .
Recent Advances and Future Directions
Late-Stage Functionalization
Pd-catalyzed borylation enables direct modification of the triazolopyridine core, yielding derivatives like 3m (83% yield) .
Computational Modeling
DFT studies predict favorable binding conformations to ATP-binding pockets, guiding structure-based design .
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